molecular formula C18H19N5O2S B14714556 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide CAS No. 13231-94-2

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide

Cat. No.: B14714556
CAS No.: 13231-94-2
M. Wt: 369.4 g/mol
InChI Key: ARCXLQBWFMUAJL-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H19N5O2S . This compound is known for its unique structure, which includes a naphthalene ring, an azo group, and a sulfonamide group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide typically involves the following steps :

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(2-aminoethyl)amino]naphthalene under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced azo compounds.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide has a wide range of scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins . The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide can be compared with other similar compounds such as :

  • 4-[(E)-(4-Amino-1-naphthyl)diazenyl]benzenesulfonic acid
  • 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, azo group, and sulfonamide group makes it particularly versatile in various applications.

Properties

CAS No.

13231-94-2

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[[4-(2-aminoethylamino)naphthalen-1-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H19N5O2S/c19-11-12-21-17-9-10-18(16-4-2-1-3-15(16)17)23-22-13-5-7-14(8-6-13)26(20,24)25/h1-10,21H,11-12,19H2,(H2,20,24,25)

InChI Key

ARCXLQBWFMUAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)NCCN

Origin of Product

United States

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